FOR-MET-LEU-PHE-PHE-OH
Overview
Description
Mechanism of Action
Target of Action
The primary target of N-Formyl-methionyl-leucyl-phenylalanyl-phenylalanine (f-Met-leu-phe-phe) is the N-formyl peptide receptor (FPR) . This receptor is found on the surface of various immune cells, including polymorphonuclear leukocytes (PMNs) and macrophages .
Mode of Action
The compound acts as a chemotactic peptide , binding to its specific cell surface receptor, FPR . This binding triggers a cascade of biochemical events, leading to cellular activation . The interaction of f-Met-leu-phe-phe with FPR leads to the activation of these immune cells, directing the inflammatory response to sites of bacterial invasion .
Biochemical Pathways
The binding of f-Met-leu-phe-phe to FPR triggers different cascades of biochemical events . These include the activation of phospholipase C/phospholipase D-Ca2 -calmodulin-dependent kinase II-ERK-CREB signaling pathways . These pathways play a crucial role in cellular functions such as cell proliferation, differentiation, and migration .
Result of Action
The activation of immune cells by f-Met-leu-phe-phe has several effects. It acts as a potent chemotactic factor for PMNs, attracting these cells to sites of bacterial invasion . It also promotes osteoblast differentiation and suppresses adipogenic commitment under differentiation conditions . Furthermore, it has been shown to have neuroprotective and anticonvulsant roles in a status epilepticus model .
Biochemical Analysis
Biochemical Properties
N-Formyl-methionyl-leucyl-phenylalanyl-phenylalanine is involved in various biochemical reactions, primarily through its interaction with specific G protein-coupled receptors on leukocytes The binding of N-Formyl-methionyl-leucyl-phenylalanyl-phenylalanine to FPRs leads to the activation of downstream signaling pathways, including the phospholipase C pathway, which results in the production of inositol trisphosphate and diacylglycerol . These molecules, in turn, trigger the release of calcium ions from intracellular stores and activate protein kinase C, leading to various cellular responses such as chemotaxis, degranulation, and the production of reactive oxygen species .
Cellular Effects
N-Formyl-methionyl-leucyl-phenylalanyl-phenylalanine has profound effects on various cell types, particularly immune cells. In neutrophils, it induces chemotaxis, degranulation, and the production of superoxide anions . These effects are crucial for the immune response, as they help to eliminate pathogens and facilitate tissue repair. Additionally, N-Formyl-methionyl-leucyl-phenylalanyl-phenylalanine influences cell signaling pathways, including the activation of mitogen-activated protein kinases (MAPKs) and the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway . These pathways are involved in regulating gene expression and cellular metabolism, further highlighting the compound’s role in modulating immune responses .
Molecular Mechanism
The molecular mechanism of N-Formyl-methionyl-leucyl-phenylalanyl-phenylalanine involves its binding to formyl peptide receptors on the surface of immune cells . This binding activates G proteins, which then stimulate various downstream signaling pathways. One of the key pathways activated by this compound is the phospholipase C pathway, leading to the production of inositol trisphosphate and diacylglycerol . These molecules trigger the release of calcium ions from intracellular stores and activate protein kinase C, resulting in various cellular responses such as chemotaxis, degranulation, and the production of reactive oxygen species . Additionally, N-Formyl-methionyl-leucyl-phenylalanyl-phenylalanine can modulate gene expression by activating transcription factors such as NF-κB .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-Formyl-methionyl-leucyl-phenylalanyl-phenylalanine can vary over time. The compound is relatively stable and can induce rapid cellular responses within minutes of exposure . Prolonged exposure to N-Formyl-methionyl-leucyl-phenylalanyl-phenylalanine can lead to receptor desensitization and downregulation, reducing its effectiveness over time . Additionally, the compound’s stability and degradation can be influenced by various factors, including temperature and pH . Long-term studies have shown that N-Formyl-methionyl-leucyl-phenylalanyl-phenylalanine can have sustained effects on cellular function, particularly in modulating immune responses .
Dosage Effects in Animal Models
The effects of N-Formyl-methionyl-leucyl-phenylalanyl-phenylalanine in animal models are dose-dependent. At low doses, the compound can effectively induce chemotaxis and activate immune cells without causing significant adverse effects . At higher doses, N-Formyl-methionyl-leucyl-phenylalanyl-phenylalanine can lead to toxic effects, including excessive inflammation and tissue damage . Studies in animal models have shown that there is a threshold dose above which the compound’s beneficial effects are outweighed by its toxic effects . Therefore, careful dosage optimization is crucial for maximizing the therapeutic potential of N-Formyl-methionyl-leucyl-phenylalanyl-phenylalanine while minimizing its adverse effects .
Metabolic Pathways
N-Formyl-methionyl-leucyl-phenylalanyl-phenylalanine is involved in several metabolic pathways, primarily through its interaction with formyl peptide receptors . Upon binding to these receptors, the compound activates various signaling pathways, including the phospholipase C pathway and the MAPK pathway . These pathways play a crucial role in regulating cellular metabolism and immune responses . Additionally, N-Formyl-methionyl-leucyl-phenylalanyl-phenylalanine can influence metabolic flux and metabolite levels by modulating the activity of key enzymes and cofactors involved in these pathways .
Transport and Distribution
The transport and distribution of N-Formyl-methionyl-leucyl-phenylalanyl-phenylalanine within cells and tissues are mediated by specific transporters and binding proteins . The compound is rapidly taken up by immune cells, where it binds to formyl peptide receptors on the cell surface . Once inside the cell, N-Formyl-methionyl-leucyl-phenylalanyl-phenylalanine can be transported to various intracellular compartments, including the endoplasmic reticulum and the Golgi apparatus . The compound’s localization and accumulation within these compartments can influence its activity and function .
Subcellular Localization
The subcellular localization of N-Formyl-methionyl-leucyl-phenylalanyl-phenylalanine is primarily determined by its interaction with formyl peptide receptors . These receptors are found on the plasma membrane and within various intracellular compartments, including the endoplasmic reticulum and the Golgi apparatus . The compound’s localization within these compartments can influence its activity and function, as well as its ability to modulate cellular responses . Additionally, N-Formyl-methionyl-leucyl-phenylalanyl-phenylalanine can undergo post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of FOR-MET-LEU-PHE-PHE-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin . The process begins with the attachment of the first amino acid, methionine, to the resin, followed by the sequential addition of leucine, phenylalanine, and another phenylalanine. Each amino acid is protected by a temporary protecting group to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to streamline the process and ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
FOR-MET-LEU-PHE-PHE-OH undergoes various chemical reactions, including:
Oxidation: The methionine residue can be oxidized to methionine sulfoxide or methionine sulfone.
Reduction: Reduction reactions can reverse the oxidation of methionine.
Substitution: The formyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents are commonly used.
Reduction: Reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are employed.
Substitution: Various nucleophiles can be used to substitute the formyl group.
Major Products Formed
Oxidation: Methionine sulfoxide and methionine sulfone.
Reduction: Restored methionine.
Substitution: Derivatives with different functional groups.
Scientific Research Applications
FOR-MET-LEU-PHE-PHE-OH has a wide range of scientific research applications:
Comparison with Similar Compounds
Similar Compounds
N-Formyl-methionyl-leucyl-phenylalanine: Another formylated tripeptide with similar chemotactic properties.
FOR-MET-LEU-PHE-PHE-OH: A closely related compound with slight variations in the amino acid sequence.
Uniqueness
This compound is unique due to its specific sequence and formylation, which confer high potency in leukocyte chemotaxis and activation . Its ability to bind to multiple FPRs and induce diverse cellular responses makes it a valuable tool in immunological research .
Properties
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-formamido-4-methylsulfanylbutanoyl]amino]-4-methylpentanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H40N4O6S/c1-20(2)16-24(32-27(36)23(31-19-35)14-15-41-3)28(37)33-25(17-21-10-6-4-7-11-21)29(38)34-26(30(39)40)18-22-12-8-5-9-13-22/h4-13,19-20,23-26H,14-18H2,1-3H3,(H,31,35)(H,32,36)(H,33,37)(H,34,38)(H,39,40)/t23-,24-,25-,26-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJENNOWAVBNNNE-CQJMVLFOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC2=CC=CC=C2)C(=O)O)NC(=O)C(CCSC)NC=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)O)NC(=O)[C@H](CCSC)NC=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H40N4O6S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901001076 | |
Record name | N-(1-Hydroxy-2-{[1-hydroxy-2-({1-hydroxy-2-[(hydroxymethylidene)amino]-4-(methylsulfanyl)butylidene}amino)-4-methylpentylidene]amino}-3-phenylpropylidene)phenylalanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901001076 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
584.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
80180-63-8 | |
Record name | N-Formyl-methionyl-leucyl-phenylalanyl-phenylalanine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080180638 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-(1-Hydroxy-2-{[1-hydroxy-2-({1-hydroxy-2-[(hydroxymethylidene)amino]-4-(methylsulfanyl)butylidene}amino)-4-methylpentylidene]amino}-3-phenylpropylidene)phenylalanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901001076 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: The research paper mentions that both tumor cell lines (M2 and M3) lacked motion capability towards N-Formyl-methionyl-leucyl-phenylalanyl-phenylalanine. What does this finding suggest about the chemotactic behavior of these specific cancer cells?
A1: The observation that both M2 and M3 murine mammary adenocarcinoma cell lines did not exhibit chemotaxis towards N-Formyl-methionyl-leucyl-phenylalanyl-phenylalanine suggests that this specific chemoattractant peptide is not a primary driver of their migratory behavior. [] This finding implies that other factors, potentially those released by platelets as explored in the study, play a more significant role in guiding the movement of these particular cancer cells. It highlights the complexity of cancer cell chemotaxis and the involvement of diverse signaling molecules in this process.
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